molecular formula C11H18N2O3 B3093941 cis-Tert-butyl-5-oxohexahydropyrrolo[3,2-B]pyrrole-1(2H)-carboxylate CAS No. 1251021-42-7

cis-Tert-butyl-5-oxohexahydropyrrolo[3,2-B]pyrrole-1(2H)-carboxylate

Cat. No.: B3093941
CAS No.: 1251021-42-7
M. Wt: 226.27
InChI Key: YHTGHPTUAIZKDM-YUMQZZPRSA-N
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Description

cis-Tert-butyl-5-oxohexahydropyrrolo[3,2-B]pyrrole-1(2H)-carboxylate is a complex organic compound that features a unique bicyclic structure. This compound is of interest due to its potential applications in various fields of chemistry and biology. Its structure includes a tert-butyl group, a hexahydropyrrolo ring, and a carboxylate group, which contribute to its distinct chemical properties.

Preparation Methods

The synthesis of cis-Tert-butyl-5-oxohexahydropyrrolo[3,2-B]pyrrole-1(2H)-carboxylate typically involves multi-step organic reactions. One common synthetic route includes the condensation of tert-butyl-substituted isatins with benzene-1,2-diamine or thiosemicarbazide . The reaction conditions often require specific catalysts and controlled environments to ensure the correct formation of the desired product. Industrial production methods may involve scaling up these reactions using optimized conditions to maximize yield and purity.

Chemical Reactions Analysis

cis-Tert-butyl-5-oxohexahydropyrrolo[3,2-B]pyrrole-1(2H)-carboxylate can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce additional functional groups or modify existing ones.

    Reduction: This can be used to alter the oxidation state of the compound, potentially changing its reactivity.

    Substitution: Common reagents for substitution reactions include halogens and other nucleophiles, which can replace specific atoms or groups within the molecule.

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield more oxidized derivatives, while reduction could produce more reduced forms of the compound .

Scientific Research Applications

cis-Tert-butyl-5-oxohexahydropyrrolo[3,2-B]pyrrole-1(2H)-carboxylate has several applications in scientific research:

Mechanism of Action

The mechanism by which cis-Tert-butyl-5-oxohexahydropyrrolo[3,2-B]pyrrole-1(2H)-carboxylate exerts its effects involves its interaction with molecular targets and pathways. The tert-butyl group increases the compound’s lipophilicity, enhancing its ability to pass through cell membranes. This property is crucial for its biological activity, as it allows the compound to reach intracellular targets effectively .

Comparison with Similar Compounds

Similar compounds to cis-Tert-butyl-5-oxohexahydropyrrolo[3,2-B]pyrrole-1(2H)-carboxylate include other tert-butyl-substituted heterocycles and pyrrole derivatives. These compounds share structural similarities but may differ in their specific functional groups and reactivity. For example, 2-Butyl-2-tert-butyl-5,5-diethylpyrrolidine-1-oxyls are similar in that they also contain tert-butyl groups and pyrrole rings, but they have different substituents that affect their chemical behavior .

Properties

IUPAC Name

tert-butyl (3aS,6aS)-5-oxo-2,3,3a,4,6,6a-hexahydropyrrolo[3,2-b]pyrrole-1-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H18N2O3/c1-11(2,3)16-10(15)13-5-4-7-8(13)6-9(14)12-7/h7-8H,4-6H2,1-3H3,(H,12,14)/t7-,8-/m0/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YHTGHPTUAIZKDM-YUMQZZPRSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCC2C1CC(=O)N2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)N1CC[C@H]2[C@@H]1CC(=O)N2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H18N2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

226.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
cis-Tert-butyl-5-oxohexahydropyrrolo[3,2-B]pyrrole-1(2H)-carboxylate
Reactant of Route 2
cis-Tert-butyl-5-oxohexahydropyrrolo[3,2-B]pyrrole-1(2H)-carboxylate
Reactant of Route 3
cis-Tert-butyl-5-oxohexahydropyrrolo[3,2-B]pyrrole-1(2H)-carboxylate
Reactant of Route 4
cis-Tert-butyl-5-oxohexahydropyrrolo[3,2-B]pyrrole-1(2H)-carboxylate
Reactant of Route 5
cis-Tert-butyl-5-oxohexahydropyrrolo[3,2-B]pyrrole-1(2H)-carboxylate
Reactant of Route 6
cis-Tert-butyl-5-oxohexahydropyrrolo[3,2-B]pyrrole-1(2H)-carboxylate

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